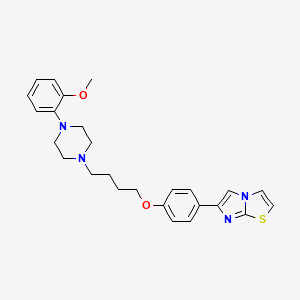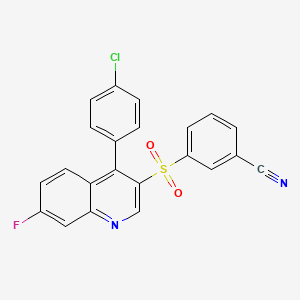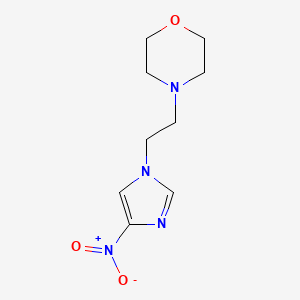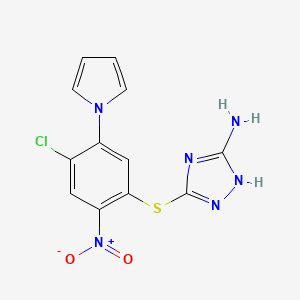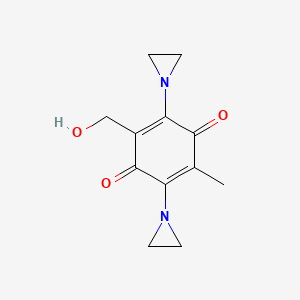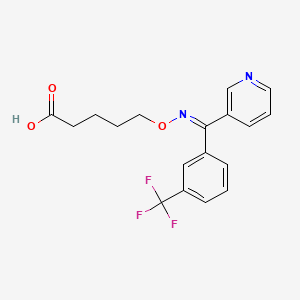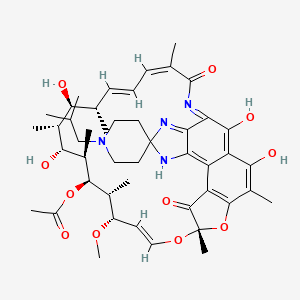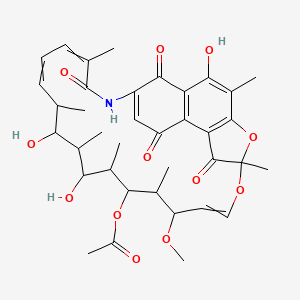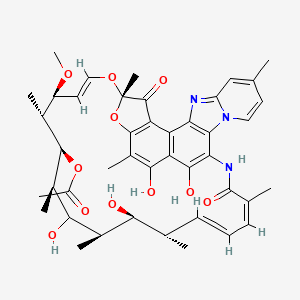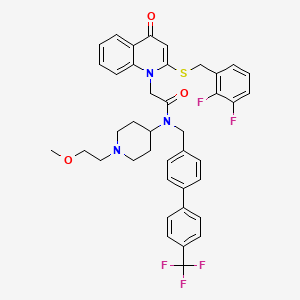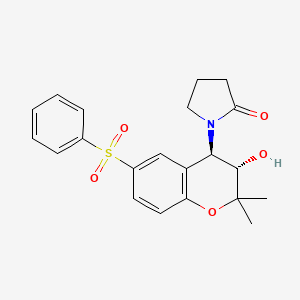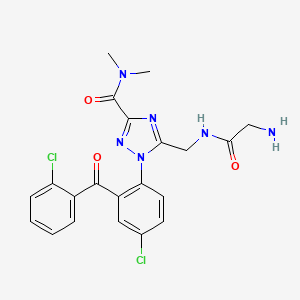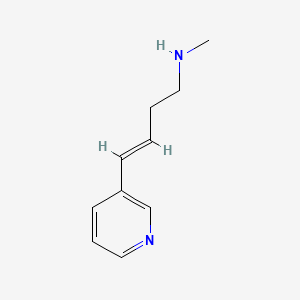
リバニクリチン
説明
リバニックリンは、(E)-メタニコチンとしても知られており、神経ニコチン性アセチルコリン受容体に部分アゴニストとして作用する化合物です。これはサブタイプ選択性であり、主にα4β2サブタイプに結合します。リバニックリンは当初、その向知性作用のためにアルツハイマー病の潜在的な治療法として開発されました。 さらに、インターロイキン-8の産生を阻害し、抗炎症効果を発揮することが明らかになっており、潰瘍性大腸炎の治療法として研究されています .
科学的研究の応用
リバニックリンは、科学研究において幅広い応用を持っています。
化学: ニコチン性アセチルコリン受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: 神経経路および神経伝達物質放出に対する効果が調査されています。
医学: アルツハイマー病、潰瘍性大腸炎、その他の炎症性疾患の潜在的な治療法として研究されています。
作用機序
リバニックリンは、主にα4β2サブタイプに結合し、ニューロンのニコチン性アセチルコリン受容体に部分アゴニストとして作用することで効果を発揮します。この相互作用は、ノルアドレナリン放出の刺激など、神経伝達物質放出の調節につながります。 さらに、リバニックリンはインターロイキン-8の産生を阻害し、抗炎症効果に寄与します .
類似化合物:
イプロニックリン: 同様の向知性作用を持つ別のニコチン性アセチルコリン受容体アゴニスト。
バレニクリン: 禁煙に使用されるα4β2ニコチン性受容体の部分アゴニスト。
リバニックリンの独自性: リバニックリンのα4β2サブタイプに対する選択性と、向知性および抗炎症剤としての二重作用は、他の類似化合物と区別されます。
生化学分析
Biochemical Properties
Metanicotine plays a significant role in biochemical reactions by interacting with neuronal nicotinic acetylcholine receptors. It is highly selective for the α4β2 subtype, with a Ki value of 26 nM, which is more than 1000 times more inhibitory than the α7 receptor . This interaction leads to the modulation of neurotransmitter release, particularly noradrenaline, which contributes to its stimulant and analgesic effects . Metanicotine also inhibits the production of Interleukin-8, an inflammatory cytokine, making it a potential anti-inflammatory agent .
Cellular Effects
Metanicotine influences various cellular processes by binding to neuronal nicotinic acetylcholine receptors. This binding primarily affects cell signaling pathways, leading to the release of neurotransmitters such as noradrenaline . The compound’s interaction with the α4β2 subtype of nicotinic receptors also impacts gene expression and cellular metabolism. For instance, Metanicotine has been shown to inhibit the production of Interleukin-8, which plays a role in inflammatory responses .
Molecular Mechanism
The molecular mechanism of Metanicotine involves its partial agonist activity at neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . By binding to these receptors, Metanicotine modulates neurotransmitter release, including noradrenaline, which contributes to its stimulant and analgesic effects . Additionally, Metanicotine inhibits the production of Interleukin-8, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Metanicotine have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Metanicotine can maintain its activity over extended periods, making it a viable candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of Metanicotine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant and analgesic properties due to the release of noradrenaline . At higher doses, Metanicotine may cause toxic or adverse effects, highlighting the importance of determining the appropriate therapeutic dosage . Threshold effects and potential toxicity must be carefully evaluated in preclinical studies to ensure safety and efficacy .
Metabolic Pathways
Metanicotine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further modulate neurotransmitter release and inflammatory responses, contributing to the overall effects of Metanicotine .
Transport and Distribution
Within cells and tissues, Metanicotine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms of Metanicotine is essential for optimizing its therapeutic potential .
Subcellular Localization
Metanicotine’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that Metanicotine reaches its intended sites of action, allowing it to exert its effects on neuronal nicotinic acetylcholine receptors and other biomolecules .
準備方法
合成経路と反応条件: リバニックリンは、さまざまな方法で合成することができます。一般的な合成経路の1つは、3-ピリジンカルボアルデヒドとメチルアミンを反応させて中間体シッフ塩基を生成し、その後、対応するアミンに還元することです。 このアミンは、適切なホスホニウム塩とウィッティヒ反応を行い、リバニックリンを生成します .
工業生産方法: リバニックリンの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を行います。 このプロセスには、溶媒抽出、結晶化、クロマトグラフィーによる精製などのステップが含まれる場合があります .
反応の種類:
酸化: リバニックリンは、特にピリジン環で酸化反応を受けることができ、N-オキシドを生成します。
還元: この化合物は、第二級アミンや第三級アミンなどのさまざまな誘導体を生成するために還元することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過酸などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: リバニックリンのN-オキシド。
還元: 第二級および第三級アミン誘導体。
類似化合物との比較
Ispronicline: Another nicotinic acetylcholine receptor agonist with similar nootropic effects.
Varenicline: A partial agonist at α4β2 nicotinic receptors, used for smoking cessation.
Nicotine: The primary active component in tobacco, also acting on nicotinic receptors.
Uniqueness of Rivanicline: Rivanicline’s selectivity for the α4β2 subtype and its dual action as a nootropic and anti-inflammatory agent distinguish it from other similar compounds.
特性
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017740 | |
| Record name | Rivanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rivanicline is a (E)-metanicotine hemigalactarate. It effectively inhibits TNF- and LPS-induced IL-8 production in different cell types. | |
| Record name | Rivanicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15585-43-0, 538-79-4 | |
| Record name | Rivanicline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanicotine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivanicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rivanicline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Metanicotine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rivanicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIVANICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H35LF645A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



